Iptacopan

Description

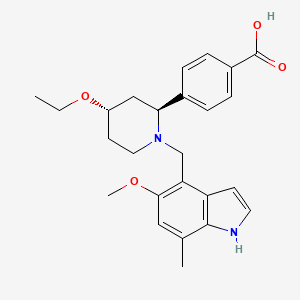

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENRQMCACQEWFC-UGKGYDQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644670-37-0 | |

| Record name | Iptacopan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644670370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iptacopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPTACOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E05T07Z6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Iptacopan in Preventing Intravascular and Extravascular Hemolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a crucial component of innate immunity, can become dysregulated in certain pathologies, leading to significant cellular damage. In diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G), the alternative complement pathway (AP) plays a central role in disease pathogenesis. Iptacopan (LNP023), a first-in-class, oral, small-molecule inhibitor of Factor B, offers a targeted therapeutic approach. By acting proximally in the alternative pathway, this compound effectively controls both intravascular and extravascular hemolysis, addressing key drivers of these complement-mediated diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from pivotal clinical trials and detailed experimental protocols.

Introduction to Complement-Mediated Hemolysis

Paroxysmal Nocturnal Hemoglobinuria is a rare, acquired blood disorder characterized by the absence of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells, such as CD55 and CD59, which protect them from complement-mediated destruction.[1] This deficiency renders red blood cells (RBCs) susceptible to chronic hemolysis, driven by the complement system.

Hemolysis in PNH manifests through two distinct mechanisms:

-

Intravascular Hemolysis (IVH): This occurs within the blood vessels and is mediated by the terminal complement complex, also known as the Membrane Attack Complex (MAC) (C5b-9).[2] The formation of MAC on the surface of PNH RBCs leads to their direct lysis.

-

Extravascular Hemolysis (EVH): This process takes place outside the blood vessels, primarily in the spleen and liver.[3] It is driven by the opsonization of RBCs with complement fragment C3b, which are then recognized and cleared by phagocytic cells.[4][5]

While terminal complement inhibitors (anti-C5 therapies) have been the standard of care, they only address IVH, leaving C3-mediated EVH uncontrolled.[5][6] A significant portion of patients on anti-C5 therapy remain anemic and transfusion-dependent due to persistent EVH.[7][8] This highlights the need for therapies that can inhibit the complement cascade more proximally to control both hemolytic pathways.

Mechanism of Action of this compound

This compound is a selective, reversible inhibitor of Factor B, a key serine protease in the alternative complement pathway.[9] The alternative pathway is in a state of continuous low-level activation, often referred to as "tick-over," which can be rapidly amplified on unprotected cell surfaces.[10]

By binding to Factor B, this compound prevents its cleavage by Factor D into Ba and Bb.[7] This action blocks the formation of the alternative pathway C3 convertase (C3bBb), a critical enzymatic complex responsible for cleaving C3 into C3a and C3b.[7][11] The inhibition of C3 convertase formation is the central mechanism through which this compound exerts its therapeutic effects.

This upstream inhibition has a dual effect:

-

It prevents the generation of C3b, thereby halting the opsonization of RBCs and subsequent extravascular hemolysis.[12]

-

It blocks the amplification loop of the alternative pathway and the subsequent formation of the C5 convertase, which in turn prevents the assembly of the MAC and mitigates intravascular hemolysis.[12]

Role of this compound in Preventing Hemolysis

This compound's proximal inhibition of the alternative pathway provides a comprehensive mechanism for controlling both intravascular and extravascular hemolysis in PNH.

Clinical Efficacy of this compound

The efficacy and safety of this compound have been demonstrated in a series of pivotal Phase III clinical trials, primarily in PNH and C3G.

Paroxysmal Nocturnal Hemoglobinuria (PNH)

Two key trials, APPLY-PNH and APPOINT-PNH, established the superiority and efficacy of this compound in different PNH patient populations.

APPLY-PNH (NCT04558918): This trial evaluated this compound in patients with residual anemia despite stable treatment with anti-C5 therapies.[13][14]

APPOINT-PNH (NCT04820530): This was a single-arm study assessing this compound in complement inhibitor-naïve adult PNH patients.[15]

Table 1: Key Efficacy Outcomes in PNH Clinical Trials

| Endpoint | APPLY-PNH (24 Weeks)[7][16] | APPOINT-PNH (24 Weeks)[2][17] |

| Primary Endpoint | ||

| Patients with Hb increase ≥2 g/dL without transfusions | This compound: 82.3% (51/60) | This compound: 92.2% |

| Anti-C5: 2.0% (0/35) | ||

| Key Secondary Endpoints | ||

| Patients with Hb level ≥12 g/dL without transfusions | This compound: 68.8% (42/60) | This compound: 62.8% |

| Anti-C5: 2.0% (0/35) | ||

| Transfusion avoidance rate | This compound: 95.2% (59/62) | This compound: 97.6% |

| Anti-C5: 40.0% (14/35) | ||

| Change in FACIT-Fatigue score | Clinically meaningful improvements | Adjusted average increase of 10.75 points |

| LDH level reduction | Mean LDH <1.5 x ULN | 83.55% reduction from baseline |

Hb: Hemoglobin; FACIT-Fatigue: Functional Assessment of Chronic Illness Therapy–Fatigue; LDH: Lactate Dehydrogenase; ULN: Upper Limit of Normal.

Table 2: 48-Week Sustained Efficacy in APPLY-PNH Trial[12][18][19]

| Endpoint (at 48 Weeks) | This compound Group (Continuous) | Anti-C5 to this compound Switch Group |

| Mean Hemoglobin Level | 12.2 g/dL | 12.1 g/dL |

| Transfusion Independence Rate | 91.9% | 94.1% (from week 26-48) |

| Adjusted Mean Increase in Hb from Baseline | 3.35 g/dL | 3.36 g/dL |

| Improvement in FACIT-Fatigue Score | Sustained improvement (mean 9.80-point increase) | Mean 10.79-point increase after switch |

C3 Glomerulopathy (C3G)

The APPEAR-C3G (NCT04817618) trial investigated the efficacy of this compound in this rare kidney disease also driven by alternative pathway dysregulation.[20]

Table 3: Key Efficacy Outcomes in APPEAR-C3G Trial[1][9][20][21]

| Endpoint | This compound + Supportive Care | Placebo + Supportive Care |

| Primary Endpoint (at 6 Months) | ||

| Reduction in Proteinuria (24-hour UPCR) | 35.1% reduction (p=0.0014) | - |

| Secondary Endpoints (at 12 Months) | ||

| Sustained Proteinuria Reduction | Benefit sustained up to 12 months | - |

| Composite Renal Endpoint Met | 43.5% | - |

| eGFR Trajectory | Improvements compared to historical decline | - |

UPCR: Urine Protein-to-Creatinine Ratio; eGFR: estimated Glomerular Filtration Rate.

Experimental Protocols

Clinical Trial Methodologies

APPLY-PNH (NCT04558918)

-

Study Design: Phase III, randomized, multicenter, active-comparator controlled, open-label trial.[13][14][22]

-

Population: Adult PNH patients (≥18 years) with a clone size ≥10% and residual anemia (mean Hb <10 g/dL) despite stable anti-C5 therapy for at least 6 months.[8][13]

-

Intervention: Patients were randomized 8:5 to either oral this compound (200 mg twice daily) or to continue their intravenous anti-C5 therapy (eculizumab or ravulizumab).[13]

-

Duration: 24-week randomized treatment period followed by a 24-week open-label extension where patients on anti-C5 could switch to this compound.[22]

-

Primary Endpoints: Proportion of patients achieving a hemoglobin increase of ≥2 g/dL from baseline and the proportion achieving a hemoglobin level of ≥12 g/dL, both in the absence of red blood cell transfusions.[8]

APPOINT-PNH (NCT04820530)

-

Study Design: Phase III, multinational, multicenter, open-label, single-arm study.[15][17]

-

Population: Adult PNH patients (≥18 years) with clone size ≥10%, hemolysis (LDH >1.5 x ULN), and anemia (Hb <10 g/dL) who were naïve to complement inhibitor therapy.[15]

-

Intervention: All patients received oral this compound monotherapy (200 mg twice daily).[15]

-

Duration: 24-week core treatment period followed by a 24-week extension.[15]

-

Primary Endpoint: Proportion of participants achieving an increase in hemoglobin levels from baseline of ≥2 g/dL in the absence of red blood cell transfusions at 24 weeks.[17]

Key Laboratory Assay Methodologies

Flow Cytometry for PNH Clone Size

-

Principle: Flow cytometry is the gold standard for diagnosing and monitoring PNH. It identifies and quantifies the percentage of blood cells (erythrocytes, granulocytes, and monocytes) that are deficient in GPI-anchored proteins.[23] High-sensitivity assays can detect clones as small as 0.01%.[24]

-

Methodology Outline:

-

Sample Collection: Peripheral blood collected in an appropriate anticoagulant.

-

Reagent Panel: A multicolor antibody panel is used. A key reagent is a fluorescently labeled inactive toxin aerolysin (FLAER), which binds specifically to the GPI anchor.[25] This is often combined with antibodies to identify specific cell lineages (e.g., CD24 for granulocytes, CD14 for monocytes) and other GPI-linked proteins (e.g., CD59 for erythrocytes).[24][25]

-

Staining and Lysis: Whole blood is incubated with the antibody cocktail. For white blood cell analysis, red blood cells are subsequently lysed.[24]

-

Data Acquisition: Samples are run on a flow cytometer, acquiring a sufficient number of events to ensure statistical significance, especially for high-sensitivity analysis.

-

Data Analysis: Gating strategies are employed to first identify the cell populations of interest (e.g., granulocytes, monocytes). Within these populations, the percentage of cells that are negative or dim for FLAER and other GPI-linked markers is determined, representing the PNH clone size.[23] Erythrocyte analysis distinguishes between Type I (normal), Type II (partial deficiency), and Type III (complete deficiency) cells based on CD59 expression.[24]

-

Lactate Dehydrogenase (LDH) Measurement for Intravascular Hemolysis

-

Principle: LDH is an intracellular enzyme released into the plasma upon cell lysis. In PNH, elevated serum LDH levels are a hallmark of ongoing intravascular hemolysis.[26]

-

Methodology Outline:

-

Sample Collection: Serum or plasma is collected from peripheral blood.

-

Assay Chemistry: The measurement is typically performed on an automated clinical chemistry analyzer. The assay is based on the enzymatic conversion of lactate to pyruvate (or the reverse reaction), which involves the reduction of NAD+ to NADH.

-

Detection: The rate of change in NADH concentration is measured spectrophotometrically (typically at 340 nm), which is directly proportional to the LDH activity in the sample.

-

Reporting: Results are reported in units per liter (U/L). The upper limit of normal (ULN) can vary slightly depending on the specific assay used (e.g., 220 U/L or 250 U/L).[26] In clinical trials, LDH levels are often reported in relation to the ULN (e.g., <1.5 x ULN) to standardize interpretation.[2]

-

Conclusion

This compound represents a significant advancement in the treatment of complement-mediated diseases like PNH. Its novel mechanism as an oral Factor B inhibitor allows for proximal inhibition of the alternative complement pathway. This upstream action effectively controls both MAC-mediated intravascular hemolysis and C3-mediated extravascular hemolysis, addressing a key unmet need for patients who remain anemic on anti-C5 therapies. Pivotal clinical trials have robustly demonstrated this compound's superiority over anti-C5 agents in improving hemoglobin levels and achieving transfusion independence in PNH, with a consistent and favorable safety profile. For drug development professionals and researchers, this compound serves as a prime example of a targeted therapy that addresses the fundamental pathophysiology of a disease, leading to clinically meaningful benefits.

References

- 1. American Society of Nephrology | Kidney Week - Abstract Details (2024) [asn-online.org]

- 2. onclive.com [onclive.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Complement in paroxysmal nocturnal hemoglobinuria: exploiting our current knowledge to improve the treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C3-mediated extravascular hemolysis in PNH on eculizumab: Mechanism and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novartis presents pivotal Phase III APPLY-PNH data at ASH demonstrating investigational oral monotherapy this compound superiority over anti-C5 [prnewswire.com]

- 8. practicingclinicians.com [practicingclinicians.com]

- 9. ccjm.org [ccjm.org]

- 10. microbenotes.com [microbenotes.com]

- 11. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]

- 12. Oral this compound monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. novartis.com [novartis.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Oral this compound Monotherapy in Paroxysmal Nocturnal Hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. novartis.com [novartis.com]

- 18. hcplive.com [hcplive.com]

- 19. cancernetwork.com [cancernetwork.com]

- 20. novartis.com [novartis.com]

- 21. hcplive.com [hcplive.com]

- 22. hra.nhs.uk [hra.nhs.uk]

- 23. pnhsource.jp [pnhsource.jp]

- 24. thebloodproject.com [thebloodproject.com]

- 25. escca.eu [escca.eu]

- 26. researchgate.net [researchgate.net]

The Dawn of a New Era in Complement-Mediated Disease Treatment: A Technical Guide to the Discovery and Development of Iptacopan

A First-in-Class Oral Factor B Inhibitor

The intricate cascade of the complement system, a vital component of innate immunity, can become a double-edged sword when dysregulated, driving the pathophysiology of numerous debilitating diseases. For years, therapeutic intervention has been challenging, often limited to broad immunosuppression or parenteral infusions targeting downstream components of the cascade. The advent of Iptacopan (LNP023), a first-in-class, oral, small-molecule inhibitor of Factor B, marks a paradigm shift in the treatment of complement-mediated diseases. Developed by Novartis, this compound's targeted approach of inhibiting the alternative complement pathway offers a novel and effective therapeutic strategy for conditions such as paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and IgA nephropathy (IgAN).[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

The Scientific Rationale: Targeting the Alternative Complement Pathway

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) functions as a crucial amplification loop for the entire complement system.[4] Its dysregulation is a key driver in several diseases.[3] At the heart of the AP is Factor B, a serine protease that, upon binding to C3b, is cleaved by Factor D to form the C3 convertase (C3bBb).[4] This enzyme initiates a powerful amplification loop, leading to the generation of more C3b, and ultimately, the formation of the membrane attack complex (MAC) that lyses target cells.[4][5]

This compound was discovered through a structure-based drug design program aimed at identifying a highly selective small-molecule inhibitor of Factor B.[3] By binding to Factor B, this compound effectively blocks the formation of the C3 convertase in the alternative pathway.[4][6] This targeted inhibition not only prevents the formation of downstream effectors like the MAC, which mediates intravascular hemolysis in PNH, but also controls C3b-mediated opsonization, the driver of extravascular hemolysis.[1][7][8] This dual action on both intravascular and extravascular hemolysis represents a significant advantage over previous therapies that only targeted the terminal pathway.[2][9]

Mechanism of Action and Preclinical Development

This compound's mechanism of action centers on its direct, reversible, and high-affinity binding to Factor B, which selectively inhibits the alternative complement pathway.[6] This leaves the classical and lectin pathways largely intact, potentially preserving the body's ability to mount an adequate immune response against pathogens.[8][10]

Signaling Pathway of the Alternative Complement Cascade and this compound's Intervention

Caption: this compound selectively inhibits Factor B, preventing the formation of the C3 convertase and halting the amplification loop of the alternative complement pathway.

Preclinical studies demonstrated that this compound effectively blocks the alternative pathway in vitro using patient samples and in vivo.[3] Reproductive toxicity studies in pregnant rats and rabbits showed that this compound was generally safe with no teratogenic effects.[11] The no-observed-adverse-effect-level (NOAEL) for maternal and embryo-fetal development was established at high doses, providing reassurance for its clinical development.[11]

Pharmacokinetics and Pharmacodynamics

This compound is administered orally, offering a significant advantage in convenience over injectable complement inhibitors.[2][12]

Pharmacokinetic Profile of this compound

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed, median Tmax ~2 hours | [13] |

| Distribution | Apparent volume of distribution at steady state (Vz/F): 288 L | [8] |

| Protein Binding | 75% to 93% in vitro (concentration-dependent) | [8] |

| Metabolism | Primarily hepatic via CYP2C8 (98%) and to a lesser extent CYP2D6 (2%). Undergoes Phase 2 glucuronidation. | [7][8] |

| Elimination | Predominantly through metabolism. Renal elimination is a minor pathway (~14%). | [8][14] |

| Half-life | Mean half-life of 18 to 25 hours | [13] |

Data from studies in healthy volunteers and patients.

Pharmacodynamic studies in healthy volunteers and patients with PNH demonstrated a dose- and exposure-dependent suppression of alternative pathway activity.[6] A dose of 200 mg twice daily was found to achieve near-maximal and sustained inhibition of AP biomarkers, supporting its selection for Phase 3 trials.[13][15] Studies have also shown that there are no clinically meaningful differences in the pharmacokinetics and pharmacodynamics of this compound between Japanese and White subjects.[16]

Clinical Development and Efficacy

This compound has undergone a robust clinical development program across several complement-mediated diseases, leading to its approval for PNH, IgAN, and C3G.[1][17]

This compound Drug Development Workflow

Caption: The streamlined development pipeline for this compound, from initial discovery to regulatory approval.

Paroxysmal Nocturnal Hemoglobinuria (PNH)

PNH is a rare blood disorder characterized by complement-mediated hemolysis.[2] While anti-C5 therapies control intravascular hemolysis, many patients remain anemic due to extravascular hemolysis.[9] this compound, by acting proximally, addresses both forms of hemolysis.[2]

The pivotal Phase 3 trials, APPLY-PNH and APPOINT-PNH, demonstrated the efficacy and safety of this compound in PNH.[12]

| Trial Name | Patient Population | Comparator | Primary Endpoint(s) | Key Outcomes | Reference |

| APPLY-PNH | Adults with residual anemia despite anti-C5 therapy | Anti-C5 therapies (eculizumab or ravulizumab) | Hemoglobin increase ≥2 g/dL from baseline without transfusions at 24 weeks | This compound was superior to anti-C5s. 82.3% of this compound-treated patients achieved the primary endpoint. | [7][8][18][19] |

| APPOINT-PNH | Complement-inhibitor-naïve adults | Single-arm | Hemoglobin increase ≥2 g/dL from baseline without transfusions at 24 weeks | 77.5% of patients achieved the primary endpoint. | [2][7][8] |

In the APPLY-PNH study, 51 out of 60 patients treated with this compound had a hemoglobin increase of ≥2 g/dL, and 42 reached a hemoglobin level of ≥12 g/dL, while none of the 35 patients in the anti-C5 group met these endpoints.[18] Long-term data from the APPLY-PNH extension study showed sustained hemoglobin-level increases and transfusion avoidance in the majority of patients up to 48 weeks.[20]

C3 Glomerulopathy (C3G)

C3G is a rare kidney disease driven by dysregulation of the alternative complement pathway.[21] There were no approved targeted therapies for this aggressive condition prior to this compound.[21]

The Phase 3 APPEAR-C3G study evaluated the efficacy and safety of this compound in patients with C3G.[22]

| Trial Name | Patient Population | Comparator | Primary Endpoint | Key Outcomes | Reference |

| APPEAR-C3G | Adults with biopsy-confirmed C3G | Placebo | Reduction in urine protein-to-creatinine ratio (UPCR) at 6 months | Statistically significant 35.1% reduction in UPCR vs. placebo. The benefit was sustained for up to 12 months. | [22][23] |

Interim results from a Phase 2 trial had previously shown that this compound significantly reduced proteinuria by 49% after 12 weeks of treatment.[24] The APPEAR-C3G study confirmed these findings, with a sustained reduction in proteinuria and stabilization of eGFR slope with treatment up to 24 months in the long-term extension study.[22]

IgA Nephropathy (IgAN)

IgAN is a common form of glomerulonephritis where the alternative complement pathway plays a key pathogenic role.[25]

The Phase 3 APPLAUSE-IgAN study is evaluating this compound in adults with IgAN.[26]

| Trial Name | Patient Population | Comparator | Primary Endpoint(s) | Key Outcomes | Reference |

| APPLAUSE-IgAN | Adults with biopsy-confirmed IgAN and proteinuria | Placebo | Reduction in UPCR at 9 months (interim analysis); Annualized total eGFR slope over 24 months (final analysis) | Interim analysis showed a 38.3% reduction in proteinuria vs. placebo. Final analysis demonstrated a statistically significant improvement in eGFR slope. | [26][27] |

Based on the positive interim analysis, this compound received accelerated approval in the US for the reduction of proteinuria in adults with IgAN at risk of rapid disease progression.[26][28]

Clinical Trial Design Visualization (APPLAUSE-IgAN)

Caption: Schematic of the APPLAUSE-IgAN Phase 3 trial design.[29][30]

Safety and Tolerability

Across clinical trials, this compound has demonstrated a favorable safety profile.[23][31] The most common adverse events reported were headache, nasopharyngitis, and diarrhea.[31] Serious adverse events were infrequent, and treatment discontinuation due to adverse events was rare.[12][31] As with other complement inhibitors, there is a potential risk of infections with encapsulated bacteria, and vaccinations against Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae are recommended prior to starting treatment.[32]

Conclusion and Future Directions

The discovery and development of this compound represent a landmark achievement in the field of complement-mediated diseases. As a first-in-class, oral Factor B inhibitor, it offers a targeted and convenient treatment option that addresses key drivers of disease pathology in PNH, C3G, and IgAN.[1][2] The robust clinical data have established its efficacy and safety, leading to its approval in multiple indications.

Ongoing research continues to explore the potential of this compound in other complement-driven conditions, including atypical hemolytic uremic syndrome (aHUS) and immune complex membranoproliferative glomerulonephritis (IC-MPGN).[2][28][33] The success of this compound has paved the way for the development of other proximal complement inhibitors, heralding a new era of precision medicine for patients with these rare and serious diseases.

Experimental Protocols

Complement Activity Assay (Wieslab)

The Wieslab assay is a functional enzyme-linked immunosorbent assay (ELISA) used to quantify the activity of the alternative complement pathway.

Methodology:

-

Patient serum samples are collected and stored under appropriate conditions.

-

The assay plate is coated with lipopolysaccharide (LPS) to specifically activate the alternative pathway.

-

Diluted serum samples are added to the wells, and the plate is incubated to allow for complement activation and the formation of the membrane attack complex (C5b-9).

-

A specific antibody against a neoantigen exposed on C9 during MAC formation is added.

-

A secondary, enzyme-conjugated antibody is then added, followed by a substrate that generates a colored product.

-

The absorbance is read using a spectrophotometer, and the level of complement activation is determined relative to a standard curve.

Quantification of Fragment Bb

Fragment Bb is a cleavage product of Factor B and serves as a biomarker for alternative pathway activation.

Methodology:

-

Plasma samples are collected from patients.

-

A sandwich ELISA is performed using a capture antibody specific for Bb.

-

A detection antibody, also specific for Bb and conjugated to an enzyme, is added.

-

A chromogenic substrate is added, and the resulting color change is measured.

-

The concentration of Bb is calculated based on a standard curve.

Urine Protein-to-Creatinine Ratio (UPCR)

UPCR is a key measure of proteinuria and kidney damage.

Methodology:

-

A spot urine sample (or a 24-hour urine collection) is obtained from the patient.

-

The concentrations of total protein and creatinine in the urine are measured using standard laboratory methods (e.g., spectrophotometry).

-

The UPCR is calculated by dividing the urine protein concentration (in mg/dL or g/L) by the urine creatinine concentration (in mg/dL or g/L).

Estimated Glomerular Filtration Rate (eGFR)

eGFR is a measure of kidney function.

Methodology:

-

A blood sample is drawn to measure the serum creatinine level.

-

The eGFR is calculated using a standard formula, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation, which takes into account serum creatinine, age, sex, and race.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. novartis.com [novartis.com]

- 3. sics20.chemistrycongresses.ch [sics20.chemistrycongresses.ch]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. This compound monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. 2minutemedicine.com [2minutemedicine.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. ashpublications.org [ashpublications.org]

- 12. This compound for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pardon Our Interruption [medcommshydhosting.com]

- 14. Pardon Our Interruption [medcommshydhosting.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. FDA approves first treatment for adults with complement 3 glomerulopathy, a rare kidney disease, to reduce proteinuria | FDA [fda.gov]

- 18. hcplive.com [hcplive.com]

- 19. novartis.com [novartis.com]

- 20. novartis.com [novartis.com]

- 21. Efficacy and Safety of this compound in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. docwirenews.com [docwirenews.com]

- 23. ccjm.org [ccjm.org]

- 24. Novartis’ this compound reduces proteinuria in rare renal disease trial [clinicaltrialsarena.com]

- 25. Alternative Complement Pathway Inhibition with this compound in IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. novartis.com [novartis.com]

- 27. This compound Reduces Proteinuria in IgA Nephropathy: Novartis Reports Significant Results [synapse.patsnap.com]

- 28. novartis.com [novartis.com]

- 29. Targeting the Alternative Complement Pathway With this compound to Treat IgA Nephropathy: Design and Rationale of the APPLAUSE-IgAN Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ClinicalTrials.gov [clinicaltrials.gov]

- 31. This compound Efficacy and Safety to Treat Paroxysmal Nocturnal Hemoglobinuria (PNH): A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. uclahealth.org [uclahealth.org]

- 33. ClinicalTrials.gov [clinicaltrials.gov]

In Vivo and In Vitro Studies on the Absorption, and Metabolism of Iptacopan: A Technical Guide

Introduction

Iptacopan (brand name Fabhalta®) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key protein in the alternative complement pathway.[1][2] By binding to Factor B, this compound prevents the formation of C3 convertase, thereby regulating the cleavage of C3 and the generation of downstream effectors.[3][4] This mechanism controls both intravascular hemolysis (IVH) and extravascular hemolysis (EVH), making it an effective treatment for adults with paroxysmal nocturnal hemoglobinuria (PNH).[2][3] this compound is also in development for several other complement-mediated diseases.[5][6] This technical guide provides a comprehensive overview of the in vivo and in vitro studies that have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, intended for researchers, scientists, and drug development professionals.

In Vivo Pharmacokinetics and Absorption

The pharmacokinetic profile of this compound has been characterized in healthy volunteers following oral administration. The drug is rapidly absorbed and exhibits predictable exposure.[7][8] A human absorption, distribution, metabolism, and excretion (ADME) study was conducted using a single 100 mg oral dose of radiolabeled [14C]this compound in six healthy male volunteers, where blood, urine, and feces were collected for 10 days to determine its pharmacokinetic properties.[1][7]

The estimated oral absorption is high, with the fraction of the dose absorbed calculated to be approximately 71%.[1][9] A food-effect study in healthy volunteers indicated that a high-fat meal did not affect the exposure of this compound to a clinically meaningful degree.[3]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

| Parameter | Value | Dose / Condition |

|---|---|---|

| Time to Cmax (Tmax) | 1.5 hours (median) | 100 mg single oral dose[1][7] |

| Maximum Concentration (Cmax) | 1710 - 2360 ng/mL | 100 mg single oral dose[7] |

| Area Under the Curve (AUC0-∞) | 17,487 - 29,493 h*ng/mL | 100 mg single oral dose[7] |

| Elimination Half-life (t½) | 12.3 - 14.9 hours | 100 mg single oral dose[1][7] |

| Fraction Absorbed (Fa) | ~71% | 100 mg single oral dose[1] |

| Apparent Volume of Distribution (Vd) | ~288 L | 200 mg twice daily (steady state)[3] |

| Clearance (CL) | 7.96 L/h | 200 mg twice daily (steady state)[3] |

In Vitro Absorption Studies: Caco-2 Permeability

To assess the potential for oral absorption and identify potential transport mechanisms in vitro, permeability studies using Caco-2 cell monolayers are a standard industry practice.[10][11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the epithelial barrier of the human intestine.[11][12] This model is used to evaluate a compound's rate of transport via both passive diffusion and active transport.[10]

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[10]

-

Monolayer Integrity Verification: The integrity of the cell monolayer and tight junctions is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A positive control, such as mannitol, is often used to verify that paracellular transport is restricted.[13]

-

Permeability Assessment: this compound is added to the apical (AP) compartment, which represents the intestinal lumen. Samples are collected from the basolateral (BL) compartment, representing the blood, at various time points. To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).[12]

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

-

Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport across the cell monolayer, is calculated. The efflux ratio (Papp BL-AP / Papp AP-BL) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[14]

Metabolism of this compound

Metabolism is the primary route of elimination for this compound.[1] Following a single oral dose of [14C]this compound, approximately 50% of the administered dose was attributed to oxidative metabolic pathways.[3][7] Unchanged this compound accounted for 83% of the drug-related material in plasma, indicating limited exposure to metabolites.[3]

The main biotransformation pathways are:

-

Oxidative Metabolism (Phase I): This is the predominant pathway, primarily mediated by the cytochrome P450 enzyme CYP2C8 (98%), with a very minor contribution from CYP2D6 (2%).[3][15] The major oxidative metabolite identified is designated as M2.[1]

-

Acyl Glucuronidation (Phase II): this compound also undergoes direct conjugation via UGT1A1, UGT1A3, and UGT1A8.[3][15] Two acyl glucuronide metabolites, M8 and M9, were detected in human plasma, each accounting for less than 10% of the total circulating drug-related material.[1][3] These metabolites are considered pharmacologically inactive.[15]

In Vitro Metabolism Studies: Human Liver Microsomes

To identify the specific enzymes responsible for the metabolism of this compound, in vitro assays using human liver microsomes (HLMs) are employed. HLMs are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[16]

Experimental Protocol: Human Liver Microsome (HLM) Metabolic Stability Assay

-

Preparation: A reaction mixture is prepared containing pooled HLMs, a buffer system (e.g., phosphate buffer), and this compound.

-

Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically an NADPH-regenerating system, and the mixture is incubated at 37°C.[17]

-

Time-Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 10, 20, 30, and 60 minutes).[17]

-

Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, such as cold acetonitrile, which also precipitates the microsomal proteins.

-

Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of this compound at each time point.

-

Enzyme Phenotyping (Reaction Mapping): To identify the specific CYP enzymes involved, the assay is repeated in the presence of selective chemical inhibitors for major CYP isozymes or by using recombinant human CYP enzymes.[15] A significant decrease in metabolism in the presence of a specific inhibitor (e.g., a CYP2C8 inhibitor) points to that enzyme's role.

Distribution and Excretion

This compound exhibits concentration-dependent plasma protein binding, ranging from 75% to 93% at clinically relevant concentrations.[3] This is due to its high-affinity binding to its pharmacological target, Factor B, in the systemic circulation.[1][18]

The excretion of this compound and its metabolites has been fully characterized. Following a single 100 mg oral dose of [14C]this compound, mean total recovery of radioactivity was 96.3%.[1][7]

Table 2: Excretion of Radioactivity Following a Single 100 mg Oral [14C]this compound Dose

| Excretion Route | % of Administered Radioactivity |

|---|---|

| Feces | 71.5% |

| Urine | 24.8% |

| Total Recovery | 96.3% |

Data sourced from references[1][3].

The majority of the dose is excreted in the feces, primarily as metabolites.[1][7] Unchanged this compound accounted for 16.8% of the dose in feces and 17.9% in urine.[3] Direct secretion of the parent drug into urine and potentially bile serves as an additional elimination mechanism alongside hepatic metabolism.[1][9]

Summary and Conclusion

This compound is an orally administered Factor B inhibitor with favorable pharmacokinetic properties for clinical use. In vivo and in vitro studies demonstrate that it is well-absorbed, with absorption unaffected by food.[1][3] It is primarily cleared through hepatic metabolism, mainly via oxidation by CYP2C8 and to a lesser extent through glucuronidation by UGT enzymes.[1][3] The resulting metabolites have limited systemic exposure and are considered pharmacologically inactive.[3][15] Excretion occurs predominantly through the feces.[1] The well-characterized ADME profile of this compound supports its predictable and consistent systemic exposure, underpinning its therapeutic use in patients with PNH and other complement-mediated disorders.[7]

References

- 1. Absorption, Distribution, Metabolism, and Excretion of [14C]this compound in Healthy Male Volunteers and in In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA Approves this compound for the Treatment of PNH | Biopharma PEG [biochempeg.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. Novartis eyes accelerated FDA approval for this compound across multiple indications - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. medcommshydhosting.com [medcommshydhosting.com]

- 8. Pardon Our Interruption [medcommshydhosting.com]

- 9. researchgate.net [researchgate.net]

- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 13. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review [ouci.dntb.gov.ua]

- 17. pharmaron.com [pharmaron.com]

- 18. Effect of Target-Mediated Disposition on this compound Clinical Pharmacokinetics in Participants with Normal or Impaired Hepatic Function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Assessing Iptacopan Efficacy in PNH Patient-Derived Cells

Introduction

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by chronic, complement-mediated intravascular and extravascular hemolysis.[1][2] The disease stems from a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells.[2] Two key missing proteins are CD55 and CD59, which protect cells from complement activation.[3] Their absence leaves PNH erythrocytes highly susceptible to destruction by the complement system.[4]

Iptacopan (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[5][6] By binding to and inhibiting Factor B, this compound prevents the formation of the alternative pathway C3 convertase (C3bBb).[6][7] This upstream inhibition blocks the amplification of the complement cascade, thereby controlling both intravascular hemolysis (mediated by the membrane attack complex, MAC) and extravascular hemolysis (mediated by C3b opsonization).[1][5] These protocols provide detailed in vitro methods to assess the efficacy of this compound in preventing complement-mediated damage to PNH patient-derived erythrocytes.

Complement Pathway and this compound's Mechanism of Action

The following diagram illustrates the alternative complement pathway and the specific point of inhibition by this compound.

Experimental Workflow

The overall workflow for assessing this compound efficacy involves isolating erythrocytes from PNH patient blood, treating them with this compound, inducing complement activation, and measuring the outcomes of hemolysis and C3 deposition.

Protocol 1: Isolation of PNH Patient-Derived Erythrocytes

Objective: To obtain a pure population of erythrocytes from PNH patient peripheral blood for use in downstream functional assays.

Materials and Reagents:

-

Peripheral blood from a PNH patient collected in EDTA or ACD tubes.

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

15 mL or 50 mL conical centrifuge tubes.

-

Refrigerated centrifuge.

Procedure:

-

Collect peripheral blood from the PNH patient. Peripheral blood is the preferred specimen for PNH testing.[3]

-

Centrifuge the whole blood at 1,500 x g for 10 minutes at 4°C.

-

Carefully aspirate and discard the supernatant plasma and the buffy coat (leukocyte layer) without disturbing the red blood cell (RBC) pellet.

-

Resuspend the RBC pellet in 10 volumes of cold PBS.

-

Centrifuge at 1,500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Repeat the washing steps (4 and 5) two more times to ensure complete removal of plasma proteins and other blood components.

-

After the final wash, resuspend the RBC pellet in an appropriate buffer for the subsequent assay (e.g., GVB++ for hemolysis assay) to a final concentration of 5 x 10⁸ cells/mL.

Protocol 2: In Vitro Hemolysis Assay (Modified Ham's Test)

Objective: To quantify the ability of this compound to inhibit complement-mediated intravascular hemolysis of PNH erythrocytes in vitro. The classic Ham test uses acidified serum to activate the alternative complement pathway.[8][9]

Materials and Reagents:

-

Washed PNH patient RBCs (from Protocol 1).

-

Normal human serum (NHS) from an ABO-compatible donor (as a source of complement).

-

0.2 M HCl.

-

This compound stock solution (dissolved in DMSO, then diluted in buffer).

-

GVB++ Buffer (Gelatin Veronal Buffer with Ca²⁺ and Mg²⁺).

-

PBS.

-

96-well microplate.

-

Microplate reader (414 nm or 540 nm).

-

37°C incubator.

Procedure:

-

Serum Acidification: Prepare acidified normal human serum (ANHS) by adding 1 part 0.2 M HCl to 9 parts NHS. This activates the alternative complement pathway.[8]

-

This compound Preparation: Prepare a serial dilution of this compound in GVB++ buffer to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 1 µM). Remember to include a vehicle control (DMSO at the same concentration as the highest this compound dose).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Spontaneous Lysis Control: 50 µL washed PNH RBCs + 50 µL GVB++.

-

100% Lysis Control: 50 µL washed PNH RBCs + 50 µL distilled water.

-

Positive Control (Maximal Hemolysis): 25 µL washed PNH RBCs + 25 µL ANHS + 50 µL GVB++ with vehicle.

-

This compound Test Wells: 25 µL washed PNH RBCs + 25 µL ANHS + 50 µL of each this compound dilution.

-

-

Incubation: Incubate the plate at 37°C for 1 hour to allow for complement-mediated lysis.

-

Pellet Cells: Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact RBCs.

-

Measure Hemolysis: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Read the absorbance of the released hemoglobin at 414 nm or 540 nm using a microplate reader.

-

Data Analysis:

-

Correct all absorbance readings by subtracting the blank (GVB++ only).

-

Calculate the percentage of hemolysis for each condition using the following formula: % Hemolysis = [(Absorbance_Sample - Absorbance_Spontaneous Lysis) / (Absorbance_100% Lysis - Absorbance_Spontaneous Lysis)] x 100

-

Calculate the percentage of hemolysis inhibition for each this compound concentration: % Inhibition = [1 - (% Hemolysis_this compound / % Hemolysis_Positive Control)] x 100

-

Plot the % Inhibition against the log of this compound concentration to determine the IC50 value.

-

Protocol 3: Flow Cytometry Assay for C3 Deposition

Objective: To measure the effect of this compound on C3 fragment deposition (opsonization) on the surface of PNH erythrocytes, a surrogate for extravascular hemolysis.[4][10]

Materials and Reagents:

-

Washed PNH patient RBCs (from Protocol 1).

-

Acidified Normal Human Serum (ANHS).

-

This compound dilutions.

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).

-

Anti-CD59-PE antibody (to identify the PNH RBC population).

-

Anti-C3d-FITC or Anti-C3b/iC3b-FITC antibody (to detect C3 fragment deposition).

-

Flow cytometer.

Procedure:

-

Complement Activation: In microcentrifuge tubes, incubate 1 x 10⁷ washed PNH RBCs with ANHS and varying concentrations of this compound (as prepared in Protocol 2) in a total volume of 100 µL. Include a negative control (RBCs with buffer only) and a positive control (RBCs with ANHS and vehicle).

-

Incubation: Incubate for 30 minutes at 37°C.

-

Washing: Stop the reaction by adding 1 mL of cold Flow Cytometry Staining Buffer. Centrifuge the cells at 500 x g for 5 minutes. Discard the supernatant and repeat the wash step twice.

-

Antibody Staining: Resuspend the cell pellet in 100 µL of staining buffer. Add the pre-titrated amounts of anti-CD59-PE and anti-C3d-FITC antibodies.

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Final Wash: Wash the cells once with 1 mL of staining buffer.

-

Acquisition: Resuspend the final cell pellet in 300 µL of staining buffer and acquire the samples on a flow cytometer. Collect at least 50,000-100,000 events in the red cell gate.[3]

-

Data Analysis (Gating Strategy):

-

Gate on the erythrocyte population using forward scatter (FSC) and side scatter (SSC).

-

From the erythrocyte gate, create a plot of CD59-PE vs. C3d-FITC.

-

Identify the PNH erythrocyte population as CD59-negative (Type III) or CD59-dim (Type II).[11][12]

-

Within the PNH RBC gate (CD59-negative/dim), quantify the percentage of C3d-positive cells and the Median Fluorescence Intensity (MFI) of the C3d-FITC signal.

-

Compare the results from this compound-treated samples to the positive control to determine the reduction in C3 deposition.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison of this compound's effects at different concentrations.

Table 1: this compound Inhibition of PNH Erythrocyte Hemolysis

| This compound Conc. (nM) | Mean % Hemolysis (± SD) | % Inhibition |

|---|---|---|

| 0 (Vehicle Control) | 85.2 (± 4.1) | 0 |

| 1 | 70.5 (± 3.5) | 17.2 |

| 10 | 42.1 (± 2.8) | 50.6 |

| 50 | 15.8 (± 1.9) | 81.5 |

| 100 | 5.3 (± 1.1) | 93.8 |

| 500 | 1.2 (± 0.5) | 98.6 |

| IC50 (nM) | ~9.8 |

(Note: Data are representative and for illustrative purposes only.)

Table 2: this compound Inhibition of C3 Deposition on CD59-Negative PNH Erythrocytes

| This compound Conc. (nM) | % of CD59- RBCs that are C3d+ (± SD) | C3d Median Fluorescence Intensity (MFI) (± SD) |

|---|---|---|

| Negative Control | 1.5 (± 0.4) | 150 (± 25) |

| 0 (Vehicle Control) | 92.3 (± 3.7) | 8500 (± 620) |

| 1 | 75.1 (± 4.2) | 6200 (± 510) |

| 10 | 45.6 (± 3.1) | 3150 (± 340) |

| 50 | 18.9 (± 2.5) | 980 (± 150) |

| 100 | 6.2 (± 1.3) | 350 (± 80) |

| 500 | 2.1 (± 0.6) | 180 (± 40) |

(Note: Data are representative and for illustrative purposes only.)

References

- 1. Factor B inhibitor this compound for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paroxysmal Nocturnal Hemoglobinuria - PNH | Choose the Right Test [arupconsult.com]

- 3. Diagnosis of Paroxysmal Nocturnal Hemoglobinuria: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complement in paroxysmal nocturnal hemoglobinuria: exploiting our current knowledge to improve the treatment landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 8. Paroxysmal Nocturnal Hemoglobinuria: A Complement-Mediated Hemolytic Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paroxysmal Nocturnal Hemoglobinuria Workup: Approach Considerations, Laboratory Studies, Imaging Studies [emedicine.medscape.com]

- 10. researchgate.net [researchgate.net]

- 11. escca.eu [escca.eu]

- 12. cytometry.org [cytometry.org]

Measuring the Impact of Iptacopan on Alternative Pathway Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activity of the alternative complement pathway (AP) in response to treatment with Iptacopan (LNP023). This compound is an oral, first-in-class, potent, and selective inhibitor of Factor B, a key component of the AP.[1] By directly binding to Factor B, this compound prevents the formation of the C3 convertase (C3bBb), thereby blocking the amplification loop of the complement cascade.[2][3] This targeted inhibition makes it a promising therapeutic for various complement-mediated diseases.[1][2]

Accurate measurement of AP activity is crucial for evaluating the pharmacodynamics and efficacy of this compound. This document outlines detailed protocols for three key assays: the Wieslab® Alternative Pathway ELISA, the Factor B fragment Bb ELISA, and the Alternative Pathway Hemolytic Assay.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative effects of this compound on alternative pathway activity and associated biomarkers.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species/System | Reference |

| IC50 (Factor B binding) | 0.01 ± 0.006 μM | In vitro | [4] |

| IC50 (AP-induced MAC formation) | 0.13 ± 0.06 μM | In vitro | [4] |

| EC90 (Wieslab® assay) | 1281 ng/mL (90% CI: 1207, 1418) | Human (Patients) | [5] |

| EC90 (Wieslab® assay) | 706 ng/mL (90% CI: 653, 788) | Human (Healthy Volunteers) | [5] |

| EC90 (Plasma Bb) | 521 ng/mL (90% CI: 268, 912) | Human | [5] |

| EC90 (Plasma sC5b-9) | 682 ng/mL (90% CI: 503, 894) | Human | [5] |

Table 2: Effect of this compound (200 mg bid) on AP Biomarkers in IgA Nephropathy Patients

| Biomarker | Change from Baseline (3 months) | Change from Baseline (6 months) | Reference |

| Urine Protein-to-Creatinine Ratio (UPCR) | -31% | -41% | [1] |

| Serum Wieslab Activity | Significant Inhibition | Sustained Inhibition | [1][6] |

| Plasma Bb | Decreased | Sustained Decrease | [1][6] |

| Plasma Properdin | Decreased | Sustained Decrease | [1] |

| Serum C3 | Small Increase | Sustained Small Increase | [1] |

| Serum C4 | Largely Unchanged | Largely Unchanged | [1] |

Table 3: Effect of this compound on Complement Biomarkers in C3 Glomerulopathy (C3G) Patients (Phase 3 APPEAR-C3G Study)

| Biomarker | Change at 6 months (vs. Placebo) | Change from Baseline at 12 months | Reference |

| Serum C3 | 185.2% increase (p < 0.0001) | 211% increase | [7] |

| Serum AP Activity (Wieslab®) | 38.3% reduction (p < 0.0001) | 43% decrease | [7] |

| Urinary sC5b-9/Creatinine | Not reported | 84% decrease | [7] |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures described, the following diagrams are provided.

Caption: Mechanism of this compound in the alternative complement pathway.

Caption: Workflow for the Wieslab® Alternative Pathway ELISA.

References

- 1. Pardon Our Interruption [medcommshydhosting.com]

- 2. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 4. Targeting the Alternative Complement Pathway With this compound to Treat IgA Nephropathy: Design and Rationale of the APPLAUSE-IgAN Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Results of a randomized double-blind placebo-controlled Phase 2 study propose this compound as an alternative complement pathway inhibitor for IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Iptacopan in Complement-Mediated Renal Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complement-mediated renal diseases, such as C3 Glomerulopathy (C3G) and IgA Nephropathy (IgAN), are characterized by the dysregulation of the complement system, leading to kidney damage and progressive loss of renal function. The alternative pathway (AP) of the complement cascade is a key driver in the pathogenesis of these diseases. Iptacopan (LNP023/Fabhalta®) is a first-in-class, oral, small-molecule inhibitor of Factor B, a crucial component of the AP C3 convertase. By selectively inhibiting Factor B, this compound effectively blocks the amplification loop of the alternative pathway, offering a targeted therapeutic approach for these debilitating conditions.

These application notes provide a comprehensive overview of the experimental design for preclinical and clinical studies of this compound, including detailed protocols for key assays to assess its pharmacodynamics and efficacy.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of Factor B. By binding to Factor B, it prevents the formation of the AP C3 convertase (C3bBb), thereby inhibiting the cleavage of C3 to C3b and downstream activation of the complement cascade. This targeted inhibition of the AP amplification loop reduces the deposition of complement fragments in the glomeruli, mitigates inflammation, and preserves kidney function. A key advantage of this compound is its specificity for the alternative pathway, leaving the classical and lectin pathways intact to combat infections.

Figure 1: Mechanism of Action of this compound.

Key Efficacy Data from Clinical Trials

This compound has demonstrated significant efficacy in Phase III clinical trials for both C3G (APPEAR-C3G study) and IgAN (APPLAUSE-IgAN study). The primary endpoints in these studies focused on the reduction in proteinuria and the stabilization of estimated glomerular filtration rate (eGFR), both of which are crucial markers of kidney health.

Table 1: Summary of this compound Efficacy in C3 Glomerulopathy (APPEAR-C3G)

| Endpoint | This compound (200 mg twice daily) | Placebo | p-value | Citation |

| Proteinuria Reduction (UPCR) at 6 Months | 35.1% reduction | - | 0.0014 | [1] |

| Composite Renal Endpoint at 12 Months | 43.5% of patients met endpoint | 25.0% of patients switched to this compound met endpoint | - | [2] |

| eGFR Stabilization | Showed numerical improvement over 6 months and stabilization up to 12 months | - | - | [3][4] |

Table 2: Summary of this compound Efficacy in IgA Nephropathy (APPLAUSE-IgAN)

| Endpoint | This compound (200 mg twice daily) | Placebo | p-value | Citation |

| Proteinuria Reduction (UPCR) at 9 Months | 38.3% reduction | - | <0.0001 | [5] |

| Annualized Total eGFR Slope over 24 Months | Statistically significant and clinically meaningful improvement | - | - | [6][7] |

Experimental Protocols

This section provides detailed protocols for key in vitro, ex vivo, and in vivo experiments to evaluate the efficacy and mechanism of action of this compound in the context of complement-mediated renal diseases.

Figure 2: Experimental Workflow for this compound Studies.

In Vitro Assays

Objective: To assess the functional activity of the alternative complement pathway in the presence of this compound.

Materials:

-

Rabbit red blood cells (rRBCs)

-

Gelatin Veronal Buffer with Mg-EGTA (GVB-Mg-EGTA)

-

Normal Human Serum (NHS) as a source of complement

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Spectrophotometer

Protocol:

-

Wash rRBCs three times with GVB-Mg-EGTA by centrifugation and resuspend to a final concentration of 2x10^8 cells/mL.

-

Prepare serial dilutions of this compound in GVB-Mg-EGTA.

-

In a 96-well plate, add 50 µL of diluted this compound or vehicle control.

-

Add 50 µL of NHS (diluted in GVB-Mg-EGTA) to each well.

-

Add 50 µL of the rRBC suspension to each well.

-

Incubate the plate at 37°C for 30 minutes with gentle shaking.

-

Centrifuge the plate at 1000 x g for 5 minutes.

-

Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 414 nm to quantify hemoglobin release.

-

Calculate the percentage of hemolysis relative to a 100% lysis control (rRBCs in water).

Factor B Cleavage Western Blot

Objective: To directly visualize the inhibition of Factor B cleavage into Ba and Bb fragments by this compound.

Materials:

-

Normal Human Serum (NHS)

-

Zymosan A (to activate the AP)

-

This compound

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-human Factor B, anti-human Ba, anti-human Bb

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Pre-incubate NHS with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Activate the alternative pathway by adding Zymosan A (1 mg/mL) and incubate for 30 minutes at 37°C.

-

Stop the reaction by adding EDTA to a final concentration of 10 mM.

-

Separate the serum proteins by SDS-PAGE under reducing conditions.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Factor B, Ba, or Bb overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Soluble C5b-9 (sC5b-9) ELISA

Objective: To quantify the formation of the terminal complement complex (TCC) as a measure of downstream complement activation.

Materials:

-

Commercially available human sC5b-9 ELISA kit

-

Patient serum or plasma samples

-

Plate reader

Protocol:

-

Follow the manufacturer's instructions for the sC5b-9 ELISA kit.

-

Briefly, add diluted patient samples, standards, and controls to the antibody-coated microplate.

-

Incubate and wash the plate.

-

Add the detection antibody and incubate.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the concentration of sC5b-9 in the samples based on the standard curve.

Ex Vivo Analysis

Objective: To visualize and quantify the deposition of complement C3 fragments in renal tissue.

Materials:

-

Frozen or formalin-fixed, paraffin-embedded (FFPE) kidney biopsy sections

-

Primary antibody: FITC-conjugated polyclonal anti-human C3c antibody

-

Mounting medium with DAPI

-

Fluorescence microscope

Protocol:

-

For frozen sections, fix with cold acetone for 10 minutes. For FFPE sections, deparaffinize and perform antigen retrieval.

-

Wash the sections with PBS.

-

Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

-

Incubate the sections with the FITC-conjugated anti-human C3c antibody (e.g., from Dako) for 1 hour at room temperature in a humidified chamber.[8]

-

Wash the sections three times with PBS.

-

Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the staining using a fluorescence microscope. The intensity and pattern of C3c deposition in the glomeruli should be evaluated.

In Vivo Animal Models

Model: Factor H knockout (Cfh-/-) mice spontaneously develop C3G-like symptoms.

Protocol:

-

Use male or female Cfh-/- mice aged 8-12 weeks.

-

Administer this compound or vehicle control orally twice daily.

-

Monitor urinary protein-to-creatinine ratio (UPCR) weekly.

-

Collect blood samples periodically to measure serum creatinine and complement biomarkers (e.g., C3 levels).

-

At the end of the study (e.g., 4-8 weeks), euthanize the mice and collect kidneys for histological and immunofluorescence analysis of C3 deposition.

Model: Induction of IgAN in BALB/c mice.

Protocol:

-

Immunize male BALB/c mice (6-8 weeks old) with bovine gamma globulin (BGG) in Freund's complete adjuvant intraperitoneally on day 0.

-

Administer subsequent booster injections of BGG in Freund's incomplete adjuvant on weeks 2, 4, and 6.

-

From week 7, challenge the mice with BGG intravenously twice a week for 4 weeks to induce immune complex formation and deposition.

-

Initiate treatment with this compound or vehicle control at the beginning of the intravenous challenge period.

-

Monitor UPCR and hematuria throughout the study.

-

At the end of the study, collect kidneys for histological analysis of glomerular IgA and C3 deposition.

Data Presentation and Interpretation

Quantitative data from the described experiments should be presented in a clear and concise manner to facilitate comparison between treatment groups.

Table 3: Example Data Table for In Vitro AH50 Assay

| This compound Concentration (nM) | % Hemolysis (Mean ± SD) |

| 0 (Vehicle) | 95.2 ± 3.1 |

| 1 | 80.5 ± 4.5 |

| 10 | 45.1 ± 2.8 |

| 100 | 10.3 ± 1.5 |

| 1000 | 2.1 ± 0.8 |

Table 4: Example Data Table for In Vivo C3G Mouse Model

| Treatment Group | UPCR (mg/mg) at Week 8 (Mean ± SD) | Glomerular C3 Deposition Score (0-4) (Mean ± SD) |

| Vehicle Control | 15.6 ± 3.2 | 3.5 ± 0.5 |

| This compound (10 mg/kg) | 8.2 ± 2.1 | 1.8 ± 0.7 |

| This compound (30 mg/kg) | 4.5 ± 1.5 | 0.9 ± 0.4 |

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical and clinical evaluation of this compound in complement-mediated renal diseases. By employing a combination of in vitro, ex vivo, and in vivo models, researchers can thoroughly investigate the mechanism of action, pharmacodynamics, and therapeutic efficacy of this promising Factor B inhibitor. The data generated from these studies will be crucial for advancing our understanding of C3G and IgAN and for the development of novel therapies to improve patient outcomes.

References

- 1. novartis.com [novartis.com]

- 2. ccjm.org [ccjm.org]

- 3. hcplive.com [hcplive.com]

- 4. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 5. New Novartis Fabhalta® (this compound) data show clinically meaningful and statistically significant proteinuria reduction of 38.3% versus placebo for patients with IgA nephropathy (IgAN) [prnewswire.com]

- 6. novartis.com [novartis.com]

- 7. novartis.com [novartis.com]

- 8. academic.oup.com [academic.oup.com]

Application Notes: Measuring Iptacopan's Pharmacodynamic Effect Using the Wieslab® Complement Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iptacopan (LNP023) is a first-in-class, oral, small molecule inhibitor of Factor B, a key component of the alternative complement pathway (AP).[1] By selectively targeting Factor B, this compound effectively blocks the formation of the AP C3 convertase (C3bBb), thereby inhibiting the amplification loop of the complement system and the subsequent downstream effects, including the formation of the membrane attack complex (MAC).[2][3] This targeted mechanism makes this compound a promising therapeutic for complement-mediated diseases.[3][4] The Wieslab® complement assay is a functional enzyme immunoassay that provides a valuable tool for assessing the pharmacodynamic (PD) effect of this compound by quantifying the activity of the alternative complement pathway.[5]

Principle of the Wieslab® Assay

The Wieslab® Complement assay is an enzyme-linked immunosorbent assay (ELISA) that mimics the in-vivo activation of the complement system on a microtiter plate.[6][7] The wells are coated with specific activators of the alternative pathway. When a serum sample is added, the alternative pathway is activated, leading to the formation of the C5b-9 complex (MAC). The amount of C5b-9 generated, which is proportional to the functional activity of the pathway, is then detected using a specific alkaline phosphatase-labeled antibody that recognizes a neoantigen exposed on the C5b-9 complex.[6][8] The color intensity, measured as optical density (OD), directly correlates with the level of complement activation.[6]

Application for this compound Pharmacodynamics

The Wieslab® AP assay is a crucial tool for evaluating the in-vitro and ex-vivo inhibitory activity of this compound. By measuring the reduction in AP-mediated C5b-9 formation in the presence of this compound, researchers can:

-

Determine the potency (e.g., IC50) of this compound.

-

Assess the dose-dependent inhibition of the alternative pathway in clinical trials.[9]

-

Monitor the duration and sustainability of the pharmacodynamic effect of this compound.[1][9]

-

Correlate the level of AP inhibition with clinical outcomes and other biomarker data.

This compound's Mechanism of Action and the Wieslab Assay Workflow

The following diagrams illustrate the mechanism of this compound and the experimental workflow of the Wieslab assay.

Caption: this compound inhibits Factor B, preventing the formation of the AP C3 convertase and blocking the amplification loop.

Caption: A stepwise workflow for determining alternative pathway activity using the Wieslab® assay.

Quantitative Data Summary

The following tables summarize the pharmacodynamic effects of this compound as measured by the Wieslab® assay and other relevant biomarkers from clinical studies.

Table 1: Dose-Dependent Inhibition of Alternative Pathway Activity by this compound in Healthy Volunteers (Single Ascending Dose) [9]

| This compound Dose | Mean Inhibition at 2 hours post-dose | Sustained Inhibition (>80%) Duration |

| 5 mg | < 81% | Not specified |

| > 5 mg | > 81% | Dose-dependent |

| 100 mg | > 81% | > 12 hours |

| 200 mg | > 81% | > 12 hours |

| 400 mg | > 81% | > 12 hours |

Table 2: Inhibition of Alternative Pathway Activity by this compound in Healthy Volunteers (Multiple Ascending Doses) [1]

| This compound Dose (BID) | Mean Inhibition during treatment |

| 25 mg - 200 mg | > 60% (sustained) |

| 200 mg | > 80% (greatest inhibition) |

Table 3: Effect of this compound on Complement Biomarkers in a Phase 2 Study in C3 Glomerulopathy Patients [10]

| Biomarker | Baseline (Geometric Mean) | Day 84 (Geometric Mean) | % Reduction |

| Urine Protein-to-Creatinine Ratio ( g/mol ) | 401.9 | 220.1 | 45% |

Table 4: Effect of this compound on Complement Biomarkers in a Phase 2 Study in IgA Nephropathy Patients [11]

| Biomarker | Treatment Arm | Result |

| Plasma Bb | This compound | Sustained reduction |

| Serum Wieslab® AP Activity | This compound | Sustained reduction |

| Urinary C5b-9 | This compound | Sustained reduction |

Protocols

Protocol 1: Ex Vivo Determination of this compound-Mediated Inhibition of the Alternative Complement Pathway

Objective: To quantify the inhibitory effect of this compound on the alternative complement pathway in human serum using the Wieslab® Complement System Alternative Pathway kit.

Materials:

-

Wieslab® Complement System Alternative Pathway Kit (including AP-coated microtiter strips, Diluent AP, Wash Solution, Conjugate, Substrate, Positive Control, Negative Control)

-

Human serum samples (collected and handled properly to prevent in vitro complement activation)[7][12]

-

This compound stock solution of known concentration

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 405 nm

-

37°C incubator

-

Distilled water

Procedure:

-

Reagent Preparation:

-

Allow all kit components and serum samples to equilibrate to room temperature.

-

Prepare the wash solution by diluting the concentrated stock as per the kit instructions.

-

Reconstitute the positive and negative controls according to the manufacturer's protocol.

-

-

Sample Preparation:

-

Spike human serum with varying concentrations of this compound or vehicle control.

-

It is crucial to perform a dose-response curve to determine the IC50. A suggested starting range for this compound could be from 0.1 nM to 10 µM.

-

For clinical trial samples, serum should be collected from subjects at various time points post-Iptacopan administration.

-

-

Assay Protocol:

-

Dilute the serum samples (both this compound-treated and controls) 1:18 with the Diluent AP (e.g., 20 µL serum + 340 µL Diluent AP).[7]

-

Add 100 µL of the diluted samples, positive control, and negative control to the appropriate wells of the AP-coated microtiter plate.

-

Incubate the plate for 60 minutes at 37°C.

-

Wash the wells three times with the prepared wash solution.

-

Add 100 µL of the Conjugate (alkaline phosphatase-labeled anti-C5b-9 antibody) to each well.

-

Incubate for 30 minutes at room temperature.

-

Wash the wells three times with the wash solution.

-

Add 100 µL of the Substrate to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the mean absorbance of the blank (Diluent AP only) from all other readings.

-

Calculate the percentage of complement activity for each sample using the following formula: % Activity = [(OD_Sample - OD_Negative_Control) / (OD_Positive_Control - OD_Negative_Control)] * 100

-

Calculate the percentage of inhibition for this compound-treated samples: % Inhibition = 100 - % Activity

-

Plot the % inhibition against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: Sample Handling and Collection for Wieslab® Assay

Objective: To ensure the integrity of serum samples for accurate measurement of complement activity.

Procedure:

-

Blood Collection:

-

Serum Separation:

-

Storage:

References

- 1. Pardon Our Interruption [medcommshydhosting.com]

- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Alternative Complement Pathway Inhibition With this compound for the Treatment of C3 Glomerulopathy-Study Design of the APPEAR-C3G Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [medcommshydhosting.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. ibl-america.com [ibl-america.com]

- 8. veritastk.co.jp [veritastk.co.jp]

- 9. ashpublications.org [ashpublications.org]

- 10. Efficacy and Safety of this compound in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]